molecular formula C19H15ClN2O7 B3442946 dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B3442946
M. Wt: 418.8 g/mol
InChI Key: KHABTBSXMSQOHR-GQCTYLIASA-N
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Description

Dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzene ring substituted with dimethyl ester groups and a nitrophenyl prop-2-enoyl amide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-amino-1,3-benzenedicarboxylic acid with methanol in the presence of a strong acid catalyst. This is followed by the coupling of the resulting dimethyl ester with 3-(4-chloro-3-nitrophenyl)prop-2-enoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid.

    Substitution: Ammonia, thiols, or other nucleophiles.

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in biological pathways. The ester groups may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[(2E)-3-(4-bromo-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate
  • Dimethyl 5-{[(2E)-3-(4-methyl-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate is unique due to the presence of the chloro and nitro groups, which confer specific chemical reactivity and potential biological activity. These functional groups make it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

dimethyl 5-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O7/c1-28-18(24)12-8-13(19(25)29-2)10-14(9-12)21-17(23)6-4-11-3-5-15(20)16(7-11)22(26)27/h3-10H,1-2H3,(H,21,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHABTBSXMSQOHR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate
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dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate
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dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate
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dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate
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dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate
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dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate

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